molecular formula C12H25ClZn B14636677 Dodecylzinc(II) chloride CAS No. 56354-95-1

Dodecylzinc(II) chloride

Cat. No.: B14636677
CAS No.: 56354-95-1
M. Wt: 270.2 g/mol
InChI Key: PGTXZCHSFQDRLJ-UHFFFAOYSA-M
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Description

Dodecylzinc(II) chloride is an organozinc compound with the chemical formula C12H25ZnCl. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white to off-white solid that is typically used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dodecylzinc(II) chloride primarily undergoes substitution reactions, where the dodecyl group can be transferred to other molecules. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as alkyl halides or aryl halides. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF).

    Oxidative Addition: This reaction involves the addition of a molecule to the zinc center, increasing its oxidation state. Common reagents include halogens or other electrophiles.

    Reductive Elimination: This reaction involves the removal of two ligands from the zinc center, reducing its oxidation state. It often requires heating or the presence of a reducing agent.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new organozinc compound with a different alkyl group.

Scientific Research Applications

Chemistry

Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Biology and Medicine

In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.

Industry

In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.

Comparison with Similar Compounds

Similar Compounds

    Methylzinc(II) chloride (CH3ZnCl): Similar in structure but with a methyl group instead of a dodecyl group.

    Ethylzinc(II) chloride (C2H5ZnCl): Contains an ethyl group instead of a dodecyl group.

    Phenylzinc(II) chloride (C6H5ZnCl): Contains a phenyl group instead of a dodecyl group.

Uniqueness

Dodecylzinc(II) chloride is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organozinc compounds. The long dodecyl chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

56354-95-1

Molecular Formula

C12H25ClZn

Molecular Weight

270.2 g/mol

IUPAC Name

chlorozinc(1+);dodecane

InChI

InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1

InChI Key

PGTXZCHSFQDRLJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[CH2-].Cl[Zn+]

Origin of Product

United States

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